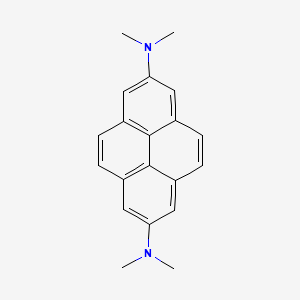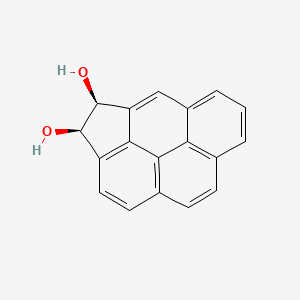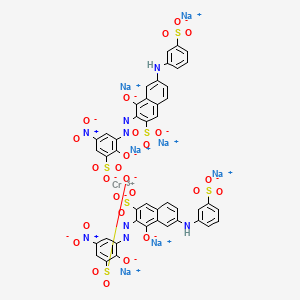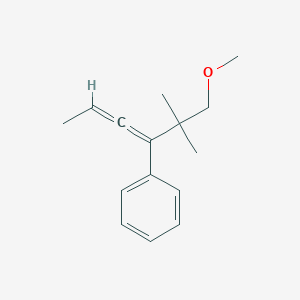
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine is an organic compound with the molecular formula C20H22N2. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two amino groups at the 2 and 7 positions, each substituted with two methyl groups. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine typically involves the following steps:
Starting Material: The synthesis begins with pyrene, which is commercially available.
Nitration: Pyrene undergoes nitration to introduce nitro groups at the 2 and 7 positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride (SnCl~2~) in hydrochloric acid (HCl).
Methylation: The final step involves methylation of the amino groups using methyl iodide (CH~3~I) in the presence of a base like potassium carbonate (K~2~CO~3~).
Industrial Production Methods
Industrial production of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C).
Substitution: The amino groups can participate in substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of fully reduced amines.
Substitution: Formation of acylated or sulfonylated derivatives.
Applications De Recherche Scientifique
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9H-fluorene-2,7-diamine: Similar structure but with a fluorene core instead of pyrene.
N~2~,N~2~,N~7~,N~7~-Tetramethylcarbazole-2,7-diamine: Contains a carbazole core.
N~2~,N~2~,N~7~,N~7~-Tetramethylphenanthrene-2,7-diamine: Features a phenanthrene core.
Uniqueness
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine is unique due to its pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability under various conditions.
Propriétés
| 78687-15-7 | |
Formule moléculaire |
C20H20N2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2-N,2-N,7-N,7-N-tetramethylpyrene-2,7-diamine |
InChI |
InChI=1S/C20H20N2/c1-21(2)17-9-13-5-7-15-11-18(22(3)4)12-16-8-6-14(10-17)19(13)20(15)16/h5-12H,1-4H3 |
Clé InChI |
PXLURFREHCWRNO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)

